molecular formula C17H13ClN2OS2 B2920566 1-(4-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864918-96-7

1-(4-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2920566
CAS No.: 864918-96-7
M. Wt: 360.87
InChI Key: UJICMEUXGLKDTH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a synthetic chemical reagent featuring a 1,2,4-thiadiazole core, a heterocyclic ring known for its significant potential in medicinal chemistry and drug discovery research. The structure integrates a 4-chlorophenyl group and an o-tolyl (2-methylphenyl) moiety, which are common in bioactive molecules designed for optimal interaction with biological targets. Researchers investigating heterocyclic compounds will find this reagent valuable for constructing novel molecular libraries or exploring new structure-activity relationships. The 1,2,4-thiadiazole scaffold is a privileged structure in pharmaceutical research due to its high aromaticity and the presence of the toxophoric -N-C-S- moiety, which is often associated with a broad spectrum of biological activities. While specific biological data for this exact compound is not available, analogs and derivatives of thiadiazoles have been extensively studied and reported to exhibit anticancer activity by targeting key enzymes like dihydrofolate reductase (DHFR), as well as antifungal properties through the potential inhibition of ergosterol biosynthesis in Candida species . The inclusion of a thioether linkage (-S-) adjacent to a ketone group may enhance the molecule's ability to interact with biological nucleophiles or improve its physicochemical properties, such as lipophilicity, which is a positive factor for membrane permeability . This compound is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-11-4-2-3-5-14(11)16-19-17(23-20-16)22-10-15(21)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJICMEUXGLKDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the core thiadiazole ring This can be achieved through the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation products: Various oxo derivatives depending on the specific conditions.

  • Reduction products: Reduced analogs with different functional groups.

  • Substitution products: Derivatives with new substituents introduced at specific positions.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has shown promise in several scientific research applications:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Heterocycles and Substituents

The compound belongs to a family of thioether-linked heterocyclic derivatives. Key structural analogs include:

1-(4-Bromophenyl)-2-((3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone (6a)
  • Heterocycle : 1,2,4-Triazole (vs. thiadiazole in the target compound).
  • Substituents : 4-Chlorophenyl on triazole vs. o-tolyl on thiadiazole.
  • Activity : Demonstrated antimicrobial properties, suggesting that the triazole-thioether scaffold enhances bioactivity .
1-(4-Chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone (3)
  • Heterocycle : 1,3,4-Thiadiazole (vs. 1,2,4-thiadiazole).
  • Substituents : Methyl group at position 5 (vs. o-tolyl at position 3).
  • Synthesis: Prepared via nucleophilic substitution between 5-methyl-1,3,4-thiadiazole-2-thiol and 2-bromo-1-(4-chlorophenyl)ethanone, a method applicable to the target compound .
2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone
  • Core Structure : Indole instead of thiadiazole.
  • Activity : Exhibited potent antimalarial activity (pIC50 = 7.95), highlighting the role of the 4-chlorophenyl-thioether motif in targeting Plasmodium falciparum .

Physicochemical Properties

Property Target Compound 1-(4-Bromophenyl)-2-((3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone 1-(4-Chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone
Melting Point Not reported 107–109°C Not reported
Solubility Likely low (non-polar groups) Low (crystalline solid) Moderate (recrystallized from ethanol)
Molecular Weight ~387 g/mol (estimated) 441 g/mol ~323 g/mol

Substituent Effects

  • o-Tolyl vs.
  • Chlorophenyl Group : Enhances lipophilicity and stability, a feature shared with antimalarial indole derivatives .

Biological Activity

The compound 1-(4-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its anticancer properties and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : 1,3,4-thiadiazole
  • Substituents :
    • 4-Chlorophenyl group
    • o-Tolyl group attached via thio linkage

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study indicated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells.

Key Findings :

  • In Vitro Cytotoxicity : The compound exhibited notable cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutic agents like 5-Fluorouracil .
  • Mechanism of Action : The cytotoxic effects are attributed to the ability to induce apoptotic pathways within the cancer cells .
CompoundCell LineIC50 (µg/mL)Mechanism
This compoundMCF-710.10Apoptosis
Related Thiadiazole DerivativeHepG25.36Apoptosis

Other Pharmacological Effects

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
  • Antioxidant Properties : Compounds in the thiadiazole class have also been evaluated for their antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases .
  • Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant properties in animal models, indicating their potential use in treating epilepsy and other neurological disorders .

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of various thiadiazole derivatives, including our compound of interest. The results showed that modifications to the thiadiazole scaffold significantly enhanced cytotoxicity against cancer cell lines.

Mechanistic Insights

Research focusing on the mechanistic aspects revealed that compounds like this compound induce mitochondrial dysfunction leading to apoptosis in cancer cells. This was evidenced by changes in mitochondrial membrane potential and increased reactive oxygen species (ROS) production .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions. A general protocol involves:
  • Step 1 : Reacting 4-chlorophenylacetyl chloride with a thiol-containing intermediate (e.g., 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol) under alkaline conditions.
  • Step 2 : Optimizing solvent systems (e.g., PEG-400) and catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance yield .
  • Critical Parameters : Temperature (70–80°C), reaction time (1–2 hours), and stoichiometric ratios (1:1 molar equivalents). Monitoring via TLC ensures reaction completion .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Confirmation relies on:
  • Spectroscopy :
  • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.6 ppm), methyl groups (δ 2.3–2.5 ppm for o-tolyl), and ketone (δ 3.6–4.3 ppm for thioether linkages) .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹), C-S (~680 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .
  • Chromatography : GC-MS for purity (>95%) and elemental analysis (C, H, N, S) to validate stoichiometry .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., bacterial enzymes or fungal CYP450):
  • Target Selection : Prioritize proteins with known roles in microbial growth (e.g., Pseudomonas aeruginosa dihydrofolate reductase) .
  • Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental MIC/MBC values. For example, derivatives with MIC = 31.25 µg/mL against P. aeruginosa correlate with strong binding to active-site residues .

Q. How do substituent variations (e.g., o-tolyl vs. p-tolyl) impact antimicrobial efficacy?

  • Methodological Answer : Systematic SAR studies reveal:
  • Electron-Donating Groups (EDGs) : o-Tolyl (methyl) enhances lipophilicity, improving membrane penetration (logP ~3.5 vs. ~2.8 for unsubstituted analogs) .
  • Activity Trends : o-Tolyl derivatives show 2–4× lower MIC values against Gram-negative bacteria compared to p-tolyl analogs due to steric effects in enzyme binding pockets .

Q. How can contradictions in biological activity data between in vitro and in silico models be resolved?

  • Methodological Answer : Discrepancies arise from:
  • Assay Limitations : Serial dilution methods may underestimate potency due to compound aggregation or solvent interference .
  • Mitigation :

Validate docking results with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability.

Use orthogonal assays (e.g., time-kill kinetics) to confirm bacteriostatic vs. bactericidal effects .

Experimental Design & Data Analysis

Q. What in vitro assays are recommended for evaluating antifungal activity?

  • Methodological Answer :
  • Broth Microdilution : Test against Candida albicans (ATCC 90028) with amphotericin B as a control.
  • Endpoints : MIC (50% growth inhibition) and MFC (99.9% kill rate) at 24–48 hours. For example, triazole-thiadiazole hybrids show MFC = 62.5 µg/mL .
  • Confounders : Account for pH-dependent solubility (e.g., DMSO stock solutions ≤1% v/v) .

Q. How can reaction byproducts be minimized during synthesis?

  • Methodological Answer :
  • Byproduct Source : Competing nucleophilic attack at the ketone vs. thiadiazole sulfur.
  • Control Measures :

Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity.

Employ low-temperature (-10°C) quenching to isolate intermediates .

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